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The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif that has garnered

significant attention in medicinal chemistry due to its presence in a wide array of biologically

active compounds. Its unique structural and electronic properties allow for diverse

functionalization, leading to derivatives with a broad spectrum of pharmacological activities.

This document provides detailed application notes and experimental protocols for the synthesis

and evaluation of 1,2-dihydroquinoline derivatives in key therapeutic areas, including

oncology, infectious diseases, and inflammation.

Application Note 1: Anticancer Activity
1,2-Dihydroquinoline derivatives have emerged as a promising class of anticancer agents,

exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often

multifaceted, ranging from the inhibition of key enzymes involved in DNA replication and cell

division to the induction of apoptosis.

One notable mechanism is the inhibition of topoisomerase II, an essential enzyme that alters

DNA topology to facilitate replication and transcription.[1][2] By stabilizing the enzyme-DNA

cleavage complex, certain 1,2-dihydroquinoline derivatives can lead to double-strand DNA

breaks and subsequently trigger apoptotic cell death.[3][4]
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Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,2-
dihydroquinoline derivatives against various cancer cell lines, with data presented as IC50

values (the half-maximal inhibitory concentration).
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Compound ID Cancer Cell Line IC50 (µM) Reference

Compound 5 (ethyl-2-

cyano-2-(2-

(methoxycarbonyl)allyl

)quinoline-1(2H)-

carboxylate)

HepG2

(Hepatocellular

carcinoma)

Not specified, but

identified as most

potent of nine tested

compounds

[5]

SMMC

(Hepatocellular

carcinoma)

Not specified, but

identified as most

potent of nine tested

compounds

[5]

3c (a 3,4-diaryl-

1,2,3,4-

tetrahydroquinoline)

H460 (Lung

carcinoma)
4.9 ± 0.7 [6]

A-431 (Skin

carcinoma)
2.0 ± 0.9 [6]

HT-29 (Colon

adenocarcinoma)
4.4 ± 1.3 [6]

DU145 (Prostate

carcinoma)
12.0 ± 1.6 [6]

MCF7 (Breast

adenocarcinoma)
14.6 ± 3.9 [6]

12c (a quinoline-

pyrazole hybrid)
HT-29 (Colon cancer) 23 nM [7]

14a (a quinoline-

pyrazole hybrid)
HT-29 (Colon cancer)

Not specified, but

highly active
[7]

14b (a quinoline-

pyrazole hybrid)
HT-29 (Colon cancer)

Not specified, but

highly active
[7]

2E (a pyrazolo[4,3-

f]quinoline)

NUGC-3 (Gastric

cancer)
< 8 [8]

1M (a pyrazolo[4,3-

f]quinoline)

NUGC-3 (Gastric

cancer)
< 8 [8]
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2P (a pyrazolo[4,3-

f]quinoline)

NUGC-3 (Gastric

cancer)
< 8 [8]

Quinolyl hydrazone

18j
NCI-60 cell line panel GI50: 0.33 - 4.87 [9]

Experimental Protocol: MTT Assay for Cytotoxicity
Screening
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay, a colorimetric method to assess cell viability.[10][11][12]

Materials:

96-well microtiter plates

Cancer cell lines of interest

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine

serum (FBS) and antibiotics

1,2-Dihydroquinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a

humidified atmosphere with 5% CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the 1,2-dihydroquinoline derivatives in

culture medium. After 24 hours of incubation, remove the medium from the wells and add
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100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium

with the solvent used to dissolve the compounds) and a positive control (a known anticancer

drug).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO2.

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and

incubate for an additional 4 hours at 37°C. During this time, viable cells with active

mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of

the solubilization solution to each well to dissolve the formazan crystals. Mix gently by

pipetting up and down.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: %

Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50

value can be determined by plotting the percentage of cell viability against the compound

concentration.
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Caption: Inhibition of Topoisomerase II by 1,2-dihydroquinoline derivatives.

Application Note 2: Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat,

necessitating the discovery of novel antimicrobial agents. 1,2-Dihydroquinoline derivatives

have demonstrated promising activity against a range of bacteria and fungi.[13][14][15]

A key bacterial target for some of these compounds is the FtsZ protein, a prokaryotic homolog

of tubulin.[16][17] FtsZ is essential for bacterial cell division, as it polymerizes to form the Z-ring

at the division site, which then constricts to divide the cell.[18] Inhibition of FtsZ polymerization

disrupts cell division, leading to filamentation and eventual cell death.[19]

Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity of selected 1,2-dihydroquinoline
derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values.
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Compound ID Microbial Strain MIC (µg/mL) Reference

1,2-Dihydroquinoline

Carboxamide 35

Mycobacterium

tuberculosis H37Rv
0.39 (IC50) [13]

1,2-Dihydroquinoline

Carboxamide 36

Mycobacterium

tuberculosis H37Rv
0.78 (IC50) [13]

Quinoline derivative 2 Bacillus cereus 3.12 [14]

Staphylococcus

aureus
6.25 [14]

Pseudomonas

aeruginosa
12.5 [14]

Escherichia coli 25 [14]

Quinoline derivative 6 Bacillus cereus 3.12 [14]

Staphylococcus

aureus
3.12 [14]

Pseudomonas

aeruginosa
6.25 [14]

Escherichia coli 12.5 [14]

Quinolyl hydrazone

18j

Various pathogenic

strains
6.25 - 100 [9]

Hydroxyimidazolium

hybrid 7b

Staphylococcus

aureus
2 [15]

Mycobacterium

tuberculosis H37Rv
10 [15]

Hydroxyimidazolium

hybrid 7c

Cryptococcus

neoformans
15.6 [15]

Hydroxyimidazolium

hybrid 7d

Cryptococcus

neoformans
15.6 [15]
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Experimental Protocol: Broth Microdilution for MIC
Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

96-well microtiter plates

Bacterial or fungal strains of interest

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

1,2-Dihydroquinoline derivatives (dissolved in a suitable solvent)

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Microplate reader (optional, for spectrophotometric reading)

Procedure:

Compound Dilution: Prepare a serial two-fold dilution of the 1,2-dihydroquinoline
derivatives in the broth medium directly in the 96-well plate. The final volume in each well

should be 50 µL.

Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth

and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8

CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of

approximately 5 x 10^5 CFU/mL in the wells.

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate,

resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without

compound) and a sterility control well (broth only).

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria)

for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism. This can be determined by visual inspection or

by measuring the optical density at 600 nm using a microplate reader.

Visualization of Antimicrobial Mechanism
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Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Application Note 3: Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective

anti-inflammatory agents is a major focus of drug discovery. Quinoline derivatives, including

1,2-dihydroquinolines, have demonstrated significant anti-inflammatory properties.[20][21][22]

Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as
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cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key players in the

inflammatory cascade.[23]

Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected quinoline

derivatives, with data presented as IC50 values.

Compound ID Target/Assay IC50 (µM) Reference

Quinoline-pyrazole

12c
COX-2 0.1 [23]

Quinoline-pyrazole

14a
COX-2 0.11 [23]

Quinoline-pyrazole

14b
COX-2 0.11 [23]

Quinoline-pyrazole

20a
COX-2

> 0.11 (selective for

COX-2)
[23]

Quinoline-4-carboxylic

acid

LPS-induced

inflammation in

RAW264.7 cells

Appreciable anti-

inflammatory affinity
[20]

Quinoline-3-carboxylic

acid

LPS-induced

inflammation in

RAW264.7 cells

Appreciable anti-

inflammatory affinity
[20]

1,2-Dihydro-2-oxo-4-

quinoline carboxylic

acid

LPS-induced

inflammation in

RAW264.7 cells

Appreciable anti-

inflammatory affinity
[20]

Experimental Protocol: Carrageenan-Induced Rat Paw
Edema
This protocol describes a classic in vivo model for evaluating the anti-inflammatory activity of

test compounds.[24][25][26]
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Materials:

Wistar or Sprague-Dawley rats (150-200 g)

1% Carrageenan solution in sterile saline

1,2-Dihydroquinoline derivatives

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Positive control (e.g., Indomethacin)

Plethysmometer

Procedure:

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at

least one week. Divide the animals into groups (n=6 per group): a control group, a positive

control group, and groups for different doses of the test compound.

Compound Administration: Administer the 1,2-dihydroquinoline derivative or the vehicle

orally or intraperitoneally to the respective groups of rats. The positive control group receives

a standard anti-inflammatory drug like indomethacin.

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1%

carrageenan solution into the sub-plantar region of the right hind paw of each rat.

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer

immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-

injection.

Data Analysis: The percentage of inhibition of edema is calculated for each group at each

time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the

average increase in paw volume in the control group, and Vt is the average increase in paw

volume in the treated group.
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Caption: Workflow for the carrageenan-induced rat paw edema assay.

Application Note 4: Synthesis of 1,2-
Dihydroquinoline Derivatives
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A variety of synthetic routes have been developed for the preparation of the 1,2-
dihydroquinoline scaffold. One common and efficient method is the acid-catalyzed

condensation of anilines with acetone or other ketones.[27][28][29][30]

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-
dihydroquinoline
This protocol describes a general method for the synthesis of 2,2,4-trimethyl-1,2-
dihydroquinoline.[27]

Materials:

Aniline

Acetone

Acid catalyst (e.g., hydrochloric acid, iodine, or a solid acid catalyst)

Reaction vessel with a reflux condenser and stirring mechanism

Separatory funnel

Distillation apparatus

Procedure:

Reaction Setup: In a reaction vessel, combine aniline and an excess of acetone.

Catalyst Addition: Slowly add the acid catalyst to the mixture while stirring.

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction

progress can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the

excess acid with a suitable base (e.g., sodium bicarbonate solution).

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium

sulfate. Remove the solvent under reduced pressure. The crude product can be further

purified by vacuum distillation or column chromatography to yield pure 2,2,4-trimethyl-1,2-
dihydroquinoline.

Visualization of a General Synthetic Workflow
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Caption: General workflow for the synthesis of 1,2-dihydroquinoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-
protocol.org]

2. researchgate.net [researchgate.net]

3. DNA topoisomerases as molecular targets for anticancer drugs - PMC
[pmc.ncbi.nlm.nih.gov]

4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-
Tetrahydroquinolines | MDPI [mdpi.com]

7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-
c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative
activity - PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis,
characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

11. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

12. Broth Microdilution | MI [microbiology.mlsascp.com]

13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches,
design strategies, structure activity relationship and mechanistic insights - PMC
[pmc.ncbi.nlm.nih.gov]

14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and
in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b8789712?utm_src=pdf-custom-synthesis
https://bio-protocol.org/exchange/minidetail?id=8819865&type=30
https://bio-protocol.org/exchange/minidetail?id=8819865&type=30
https://www.researchgate.net/publication/24275901_Synthesis_cytotoxic_activity_DNA_topoisomerase-II_inhibition_molecular_modeling_and_structure-activity_relationship_of_9-anilinothiazolo54-bquinoline_derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC7534307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7534307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748742/
https://www.researchgate.net/figure/Selected-quinoline-derivatives-with-anti-inflammatory-activity_fig9_361522884
https://www.mdpi.com/1420-3049/29/17/4273
https://www.mdpi.com/1420-3049/29/17/4273
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://www.mdpi.com/1424-8247/15/4/399
https://pubmed.ncbi.nlm.nih.gov/31718889/
https://pubmed.ncbi.nlm.nih.gov/31718889/
https://researchportal.ukhsa.gov.uk/en/publications/broth-microdilution-protocol-for-determining-antimicrobial-suscep/
https://bio-protocol.org/exchange/minidetail?id=10539409&type=30
https://microbiology.mlsascp.com/broth-microdilution-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://pubmed.ncbi.nlm.nih.gov/37477261/
https://pubmed.ncbi.nlm.nih.gov/37477261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6963836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6963836/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8789712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. FtsZ inhibitors as a new genera of antibacterial agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the
inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

18. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

19. mdpi.com [mdpi.com]

20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially
Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective
Agents - PMC [pmc.ncbi.nlm.nih.gov]

23. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX
inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

24. benchchem.com [benchchem.com]

25. inotiv.com [inotiv.com]

26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in
carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

27. benchchem.com [benchchem.com]

28. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

29. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google
Patents [patents.google.com]

30. asianpubs.org [asianpubs.org]

To cite this document: BenchChem. [Applications of 1,2-Dihydroquinoline Derivatives in
Medicinal Chemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8789712#applications-of-1-2-
dihydroquinoline-derivatives-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31398602/
https://pubmed.ncbi.nlm.nih.gov/31398602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792978/
https://synapse.patsnap.com/article/what-are-ftsz-inhibitors-and-how-do-they-work
https://www.mdpi.com/2079-6382/14/12/1250
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://www.researchgate.net/figure/Quinoline-derivatives-60a-63b-reported-as-anti-inflammatory-agents_fig8_355279004
https://pmc.ncbi.nlm.nih.gov/articles/PMC9972480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9972480/
https://pubmed.ncbi.nlm.nih.gov/29602046/
https://pubmed.ncbi.nlm.nih.gov/29602046/
https://www.benchchem.com/pdf/Dehydrocurdione_Protocol_for_Carrageenan_Induced_Paw_Edema_Model.pdf
https://www.inotiv.com/solutions/carrageenan-induced-paw-edema-rat-mouse
https://pmc.ncbi.nlm.nih.gov/articles/PMC4450555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4450555/
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_to_2_2_4_Trimethyl_1_2_dihydroquinoline_TMQ.pdf
https://primo.qatar-weill.cornell.edu/discovery/fulldisplay/cdi_proquest_journals_2429456541/974WCMCIQ_INST:VU1
https://patents.google.com/patent/US4746743A/en
https://patents.google.com/patent/US4746743A/en
https://asianpubs.org/index.php/ajchem/article/download/25_6_4/6737
https://www.benchchem.com/product/b8789712#applications-of-1-2-dihydroquinoline-derivatives-in-medicinal-chemistry
https://www.benchchem.com/product/b8789712#applications-of-1-2-dihydroquinoline-derivatives-in-medicinal-chemistry
https://www.benchchem.com/product/b8789712#applications-of-1-2-dihydroquinoline-derivatives-in-medicinal-chemistry
https://www.benchchem.com/product/b8789712#applications-of-1-2-dihydroquinoline-derivatives-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8789712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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